molecular formula C15H18N2O4S2 B5193658 N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

Cat. No.: B5193658
M. Wt: 354.4 g/mol
InChI Key: XSAWCUBOLKPYJH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, sulfonyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide This intermediate can then be further reacted with piperidine and sulfonyl chloride under controlled conditions to introduce the piperidin-1-ylsulfonyl group

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method allows for the efficient production of amide derivatives containing furan rings under mild conditions, using effective coupling reagents such as DMT/NMM/TsO− or EDC.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The sulfonyl and carboxamide groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide is unique due to its combination of furan, piperidine, sulfonyl, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c18-15(16-10-12-5-4-8-21-12)14-9-13(11-22-14)23(19,20)17-6-2-1-3-7-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAWCUBOLKPYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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